N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, also known as CP-3NP, is an organic compound commonly used in scientific research. It is a heterocyclic compound with a pyrazol-1-yl substituent and a nitro group attached to a benzene ring. CP-3NP is a derivative of the parent compound, pyrazole, and has been studied for its potential applications in a variety of fields, including drug design, medicine, and biochemistry.
Scientific Research Applications
Antiviral Activity
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, it yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides . Among these derivatives, compounds 7b and 7i have demonstrated anti-tobacco mosaic virus (TMV) activity. This antiviral potential makes it relevant for plant protection and agricultural applications.
Antileishmanial and Antimalarial Properties
Pyrazole-bearing compounds are known for their pharmacological effects, including potent antileishmanial and antimalarial activities. While the specific effects of this compound need further investigation, its pyrazole moiety suggests potential in combating parasitic diseases .
Herbicidal Properties
Sulfonamide derivatives have been explored for herbicidal applications in agriculture. Although more research is needed, the presence of the 1,3,4-thiadiazole moiety in this compound aligns with other reported herbicidal properties .
Antifungal Activity
While not directly studied for antifungal effects, sulfonamide derivatives have been associated with antifungal properties . Investigating the impact of this compound on fungal pathogens could reveal valuable insights.
Anticonvulsant Potential
Certain 1,3,4-thiadiazoles exhibit anticonvulsant properties . Although this compound hasn’t been specifically tested, its structural features warrant further investigation in this context.
Tumor Cell Growth Inhibition
In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . While not directly tested for this compound, its similarity suggests potential in oncology research.
properties
IUPAC Name |
N-(3-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-12-3-1-4-13(10-12)19-16(22)11-5-6-14(15(9-11)21(23)24)20-8-2-7-18-20/h1-10H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHHGKHLMZDBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.